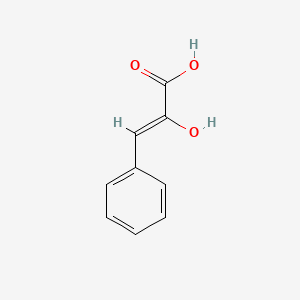

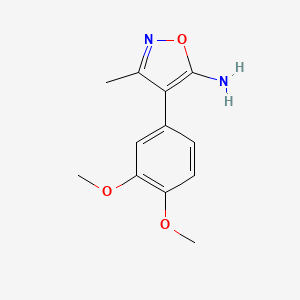

2-(4-Methylphenyl)-1,3,4-oxadiazole

描述

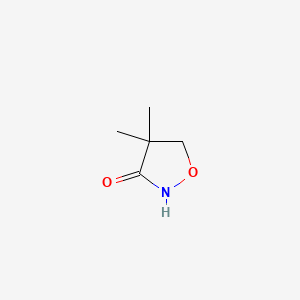

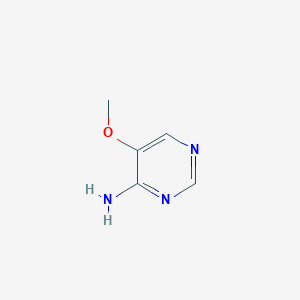

The compound 2-(4-Methylphenyl)-1,3,4-oxadiazole is a derivative of 1,3,4-oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the 4-methylphenyl group suggests potential mesogenic properties, which could be relevant for the development of materials with liquid crystalline behaviors .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been explored through various methods. One approach involves the direct annulation of hydrazides with methyl ketones, utilizing K2CO3 as a base to achieve C-C bond cleavage, which is proposed to proceed via oxidative cleavage of Csp(3)-H bonds, followed by cyclization and deacylation . Another method described is a one-pot, four-component condensation reaction, which is an efficient approach for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives without the need for a catalyst or activation .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been characterized using various spectroscopic techniques, including FT-IR and 1H-NMR . Additionally, DFT theory calculations have been employed to optimize the molecular structure, study structural parameters such as bond lengths and angles, and investigate vibrational wavenumbers .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives can be inferred from studies on similar compounds. For instance, the reduction of nitro groups to amide in 1,3,4-oxadiazoles has been improved through catalytic hydrogenation . Furthermore, the molecular electrostatic potential surface analysis of a related compound indicates that the nitrogen atom in the oxadiazole ring is a likely site for electrophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives have been extensively studied. For example, the mesophase behaviors of compounds containing a 1,2,4-oxadiazole ring have been investigated using optical polarized microscopy (OPM) and differential scanning calorimetry (DSC), revealing that certain derivatives exhibit a monotropic nematic phase . The mesomorphic properties of non-symmetrically disubstituted 1,2,4-oxadiazole derivatives have also been studied, showing that these compounds display an enantiotropic liquid crystal with nematic texture . The influence of the 1,2,4-oxadiazole ring and the length of the terminal alkyl chain on the mesomorphic properties has been a subject of interest .

科学研究应用

Anticonvulsant Properties

Research has indicated that certain 1,3,4-oxadiazole derivatives exhibit considerable anticonvulsant activity. For example, a study found that 3- and 5-aryl-1,2,4-oxadiazole derivatives showed significant protection in pentylenetetrazole (PTZ) and maximal electroshock seizure (MES) models, acting as selective GABA potentiating compounds without interacting with the benzodiazepine binding site (Lankau et al., 2007). Another study highlighted the anticonvulsant activity of substituted oxadiazoles, which also inhibited the respiratory activity of rat brain homogenate (Parmar et al., 1974).

Schistosomiasis Treatment

Oxadiazole derivatives have been identified as new drug leads for the treatment of schistosomiasis, a disease responsible for a significant number of deaths annually. Compounds such as phosphinic amides and oxadiazole 2-oxides showed promising results in inhibiting a parasite enzyme, thioredoxin glutathione reductase (TGR), leading to parasite death (Sayed et al., 2008).

Anti-inflammatory and Antihyperalgesic Activity

1,3,4-oxadiazole derivatives have also been synthesized and evaluated for their anti-inflammatory and antihyperalgesic activity. Compounds like 1‐{4‐[3‐(2,4‐dichlorophenyl)‐1,2,4‐oxadiazol‐5‐yl]butyl}piperidine showed significant affinity for σ1 receptor and selectivity for the σ2 receptor, demonstrating potential as candidates for treating neuropathic pain (Cao et al., 2019). Moreover, some novel 2,5-disubstituted-1,3,4-oxadiazoles have been found to possess anti-inflammatory activity, with certain compounds showing comparable activity to standard drugs like indomethacin (Koksal et al., 2008).

Endothelial Dysfunction Correction and Hypertension Treatment

Studies have explored the use of 1,3,4-oxadiazole derivatives as L-type Ca2+ channel blockers to correct endothelial dysfunction and normalize high blood pressure levels in hypertensive rats (Bankar et al., 2010).

安全和危害

This would involve studying the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.

未来方向

This would involve discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the relevant scientific literature.

属性

IUPAC Name |

2-(4-methylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-2-4-8(5-3-7)9-11-10-6-12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAGZTDFXXUAOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351910 | |

| Record name | 2-(4-methylphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenyl)-1,3,4-oxadiazole | |

CAS RN |

827-58-7 | |

| Record name | 2-(4-methylphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。